Cas no 1824093-85-7 (methyl 3-bromo-4-chloro-2-nitro-benzoate)

methyl 3-bromo-4-chloro-2-nitro-benzoate 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 3-bromo-4-chloro-2-nitro-, methyl ester
- methyl 3-bromo-4-chloro-2-nitro-benzoate
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- インチ: 1S/C8H5BrClNO4/c1-15-8(12)4-2-3-5(10)6(9)7(4)11(13)14/h2-3H,1H3
- InChIKey: DSGIYTVMWDWMMC-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(Cl)C(Br)=C1[N+]([O-])=O
methyl 3-bromo-4-chloro-2-nitro-benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-1G |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 1g |
¥ 5,478.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-500mg |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 500mg |
¥3650.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-250mg |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 250mg |
¥2191.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-500.0mg |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 500.0mg |
¥3650.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-100.0mg |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 100.0mg |
¥1644.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-1.0g |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 1.0g |
¥5478.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-1g |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 1g |
¥5478.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-250.0mg |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 250.0mg |
¥2191.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2381-100mg |
methyl 3-bromo-4-chloro-2-nitro-benzoate |
1824093-85-7 | 95% | 100mg |
¥1644.0 | 2024-04-23 |
methyl 3-bromo-4-chloro-2-nitro-benzoate 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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methyl 3-bromo-4-chloro-2-nitro-benzoateに関する追加情報
Methyl 3-bromo-4-chloro-2-nitro-benzoate (CAS No. 1824093-85-7): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-bromo-4-chloro-2-nitro-benzoate, identified by its CAS number 1824093-85-7, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its bromo, chloro, and nitro substituents on a benzoate backbone, serves as a crucial building block in the development of various therapeutic agents. Its unique structural features make it particularly valuable for constructing complex molecular architectures, enabling the synthesis of novel compounds with enhanced pharmacological properties.
The significance of methyl 3-bromo-4-chloro-2-nitro-benzoate in medicinal chemistry stems from its reactivity and the ease with which it can be modified. The presence of both bromine and chlorine atoms provides multiple sites for further functionalization, allowing chemists to tailor the compound for specific applications. Additionally, the nitro group introduces a polar moiety that can influence solubility and binding affinity, making it an attractive candidate for drug design.
In recent years, there has been a surge in research focused on developing new methodologies for incorporating halogenated aromatic compounds into drug candidates. Studies have demonstrated that methyl 3-bromo-4-chloro-2-nitro-benzoate can be effectively utilized in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce diverse functional groups into the molecule. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.
One of the most compelling aspects of methyl 3-bromo-4-chloro-2-nitro-benzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of this intermediate, researchers have been able to develop potent inhibitors targeting specific kinases. For instance, recent studies have highlighted its utility in generating inhibitors of Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune disorders.
The pharmaceutical industry has also explored the use of methyl 3-bromo-4-chloro-2-nitro-benzoate in the development of antiviral agents. The structural motifs present in this compound have been found to exhibit inhibitory activity against various viral proteases and polymerases. Notably, modifications to the benzoate core have led to the discovery of novel compounds with improved efficacy and reduced toxicity compared to existing antiviral drugs.
Furthermore, the agrochemical sector has shown interest in this compound due to its potential as a precursor for synthesizing herbicides and fungicides. The halogenated aromatic ring system provides a scaffold that can be modified to enhance biological activity against plant pathogens. Researchers have reported promising results using derivatives of methyl 3-bromo-4-chloro-2-nitro-benzoate in controlling resistant strains of weeds and fungi, contributing to sustainable agricultural practices.
The synthetic pathways involving methyl 3-bromo-4-chloro-2-nitro-benzoate continue to evolve with advancements in synthetic chemistry. Recent innovations have focused on developing greener and more efficient methods for producing this intermediate. For example, catalytic processes utilizing transition metals have been optimized to minimize waste and improve yields. These advancements not only enhance the sustainability of drug synthesis but also make it more economically viable for industrial applications.
In conclusion, methyl 3-bromo-4-chloro-2-nitro-benzoate (CAS No. 1824093-85-7) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable for developing a wide range of therapeutic agents across different disease areas. As research continues to uncover new applications and synthetic methodologies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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